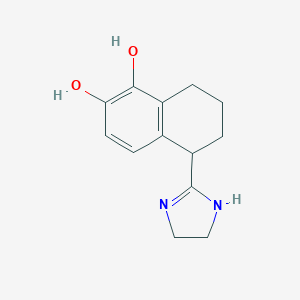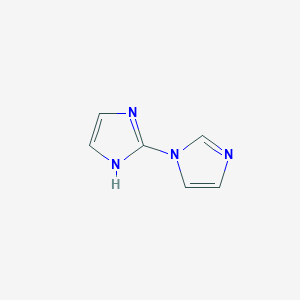
1'H-1,2'-biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'H-1,2'-biimidazole (BI) is a heterocyclic compound that has gained increasing attention in scientific research due to its unique properties and potential applications. BI is a bicyclic imidazole that contains two imidazole rings fused together. It has a molecular formula of C7H6N4 and a molecular weight of 146.15 g/mol. In
Mechanism Of Action
The mechanism of action of 1'H-1,2'-biimidazole is not well understood, but it is believed to be related to its ability to interact with biological macromolecules, such as DNA, RNA, and proteins. 1'H-1,2'-biimidazole has been reported to bind to DNA and inhibit its replication, which may contribute to its anticancer activity. 1'H-1,2'-biimidazole has also been reported to inhibit the activity of enzymes, such as topoisomerase and reverse transcriptase, which are essential for the replication of viruses.
Biochemical And Physiological Effects
1'H-1,2'-biimidazole has been reported to exhibit various biochemical and physiological effects, depending on its concentration and the target organism. In vitro studies have shown that 1'H-1,2'-biimidazole can induce apoptosis and inhibit cell proliferation in cancer cells. 1'H-1,2'-biimidazole has also been reported to exhibit antibacterial and antifungal activities against various pathogens. In vivo studies have shown that 1'H-1,2'-biimidazole can reduce tumor growth and improve survival rates in animal models of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1'H-1,2'-biimidazole for lab experiments is its ease of synthesis and availability. 1'H-1,2'-biimidazole can be synthesized using simple and inexpensive reagents, and it is commercially available from various suppliers. Another advantage of 1'H-1,2'-biimidazole is its versatility, as it can be modified to introduce various functional groups for specific applications. However, one of the limitations of 1'H-1,2'-biimidazole is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are numerous future directions for the research on 1'H-1,2'-biimidazole, including the development of new synthetic methods, the exploration of its potential applications in various fields, and the investigation of its mechanism of action. One of the promising directions is the development of 1'H-1,2'-biimidazole-based materials for sensing and imaging applications. Another direction is the exploration of 1'H-1,2'-biimidazole as a potential therapeutic agent for various diseases, such as cancer and viral infections. Additionally, the investigation of the structure-activity relationship of 1'H-1,2'-biimidazole may lead to the discovery of more potent and selective compounds.
Synthesis Methods
1'H-1,2'-biimidazole can be synthesized through various methods, including the reaction of 1,2-diaminobenzene with formic acid, the reaction of o-phenylenediamine with carbon disulfide, and the reaction of 1,2-diaminobenzene with phosgene. However, the most commonly used method is the reaction of o-phenylenediamine with formic acid. This method involves the condensation of o-phenylenediamine with formic acid in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form 1'H-1,2'-biimidazole.
Scientific Research Applications
1'H-1,2'-biimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1'H-1,2'-biimidazole has been reported to exhibit anticancer, antimicrobial, and antiviral activities. In material science, 1'H-1,2'-biimidazole has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and sensors. In catalysis, 1'H-1,2'-biimidazole has been used as a ligand for the synthesis of various metal complexes, which have shown promising catalytic activities in various reactions.
properties
CAS RN |
110700-40-8 |
|---|---|
Product Name |
1'H-1,2'-biimidazole |
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)imidazole |
InChI |
InChI=1S/C6H6N4/c1-2-9-6(8-1)10-4-3-7-5-10/h1-5H,(H,8,9) |
InChI Key |
QJJIVVYRIRPZTQ-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)N2C=CN=C2 |
Canonical SMILES |
C1=CN=C(N1)N2C=CN=C2 |
synonyms |
1,2-Bi-1H-imidazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







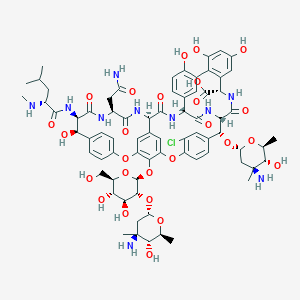
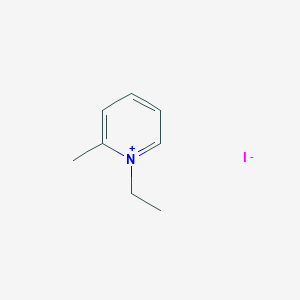
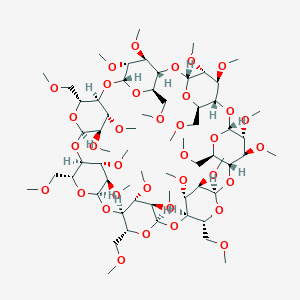
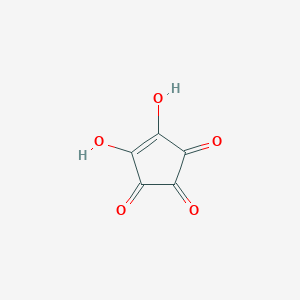
![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
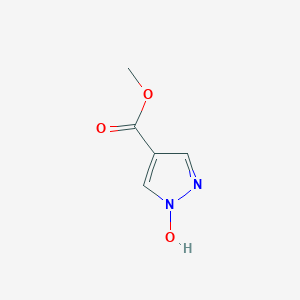
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
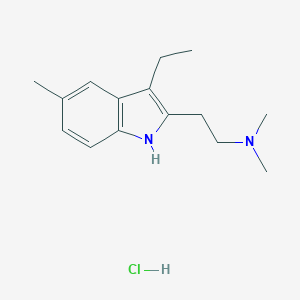
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
